4-(4-Benzyloxyphenyl)benzonitrile IUPAC name and synonyms
4-(4-Benzyloxyphenyl)benzonitrile IUPAC name and synonyms
An In-Depth Technical Guide to 4-Benzyloxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxybenzonitrile, a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its critical applications as a versatile building block and structural pharmacophore in modern drug development. Emphasis is placed on the rationale behind its synthetic methodology and its role as a key intermediate in the synthesis of complex pharmaceutical agents.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational for research and development. 4-Benzyloxybenzonitrile is systematically named according to IUPAC conventions and is tracked by several key identifiers.
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IUPAC Name : 4-(phenylmethoxy)benzonitrile[1]
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Common Name : 4-Benzyloxybenzonitrile
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Synonyms : 4-(benzyloxy)benzonitrile, Benzonitrile, 4-(phenylmethoxy)-, 4-(phenylmethoxy)benzenecarbonitrile, 4-cyanophenoxy phenyl methane[1]
Physicochemical Properties
Understanding the physicochemical profile of 4-Benzyloxybenzonitrile is essential for its handling, reaction optimization, and formulation. The compound is a solid at room temperature with properties conducive to standard organic chemistry laboratory practices.
| Property | Value | Reference |
| Molecular Weight | 209.24 g/mol | [1] |
| Melting Point | 94 °C | [2] |
| Boiling Point | 374.0 ± 17.0 °C (at 760 mmHg) | [2] |
| Flash Point | 157.6 ± 14.8 °C | [2] |
| Topological Polar Surface Area | 33 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 (Nitrile nitrogen, Ether oxygen) | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of 4-Benzyloxybenzonitrile is achieved via the Williamson ether synthesis. This method is favored for its high yield, operational simplicity, and the use of readily available starting materials. The core of this reaction is the nucleophilic substitution (Sₙ2) of a halide by a phenoxide ion.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis of 4-Benzyloxybenzonitrile.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-Benzyloxybenzonitrile from 4-hydroxybenzonitrile and benzyl bromide.
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Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzonitrile (10.0 g, 83.9 mmol) and anhydrous potassium carbonate (17.4 g, 125.9 mmol, 1.5 eq).
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Solvent Addition : Add N,N-Dimethylformamide (DMF, 100 mL). The use of a polar aprotic solvent like DMF is critical as it effectively dissolves the phenoxide salt and promotes the Sₙ2 mechanism without solvating the nucleophile excessively.
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Reagent Addition : Add benzyl bromide (15.7 g, 91.5 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting phenol.
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Reaction Execution : Heat the reaction mixture to 85 °C and maintain for 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzonitrile spot is no longer visible.
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Work-up : After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. This step quenches the reaction and precipitates the solid product.
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Isolation and Purification : Collect the crude solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. Recrystallize the solid from an ethanol/water mixture to yield pure 4-Benzyloxybenzonitrile as a white crystalline solid.
Causality in Experimental Design
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Choice of Base : Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base, ideal for deprotonating the phenolic hydroxyl group (pKa ≈ 10) to form the potassium phenoxide nucleophile. It is preferred over stronger bases like sodium hydride for its ease of handling and removal.
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Stoichiometry : Using a 1.5-fold excess of the base ensures complete deprotonation of the phenol. A slight excess (1.1 eq) of benzyl bromide drives the reaction to completion.
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Temperature Control : Heating to 85 °C provides sufficient thermal energy to overcome the activation barrier of the Sₙ2 reaction without promoting significant side reactions or solvent decomposition.
Applications in Research and Drug Development
4-Benzyloxybenzonitrile serves not as an end-product therapeutic but as a strategic intermediate and a valuable structural motif in medicinal chemistry.
Role as a Protected Intermediate
The primary utility of this compound is as a benzyl-protected version of 4-hydroxybenzonitrile. The benzyl group is a robust and widely used protecting group for phenols due to its stability across a wide range of reaction conditions (e.g., acidic, basic, and reductive). It can be selectively removed under mild conditions, typically via catalytic hydrogenation (H₂/Pd-C), to unmask the phenol at a later stage of a complex synthesis.
A prominent example is its role in the synthesis of Ezetimibe , a cholesterol absorption inhibitor. An intermediate in the synthesis of Ezetimibe is (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-azetidin-2-one and its derivatives[3]. The 4-benzyloxyphenyl moiety is carried through several synthetic steps before a final debenzylation step reveals the critical 4-hydroxyphenyl group in the final Ezetimibe structure.
The Benzyloxyphenyl Pharmacophore
Beyond its use as an intermediate, the benzyloxyphenyl unit itself has been identified as a key pharmacophore. Research has shown that this structural motif can promote the slow inactivation of voltage-gated sodium channels[4]. This mechanism is a key target for controlling neuronal hyperexcitability, making compounds containing this moiety valuable leads in the development of novel anticonvulsant and neuroprotective agents[4]. The ether linkage provides an optimal spatial arrangement and electronic profile for interaction with the channel protein.
Safety and Handling
As a laboratory chemical, 4-Benzyloxybenzonitrile requires standard safety precautions. Based on aggregated GHS data, the compound presents moderate hazards.
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Primary Hazards : Acute toxicity and irritation[1].
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GHS Hazard Statements :
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H302: Harmful if swallowed[1].
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Precautionary Measures :
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a chemical fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of accidental contact, wash affected areas thoroughly with water.
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Conclusion
4-Benzyloxybenzonitrile is a compound of significant strategic value for drug development professionals and synthetic chemists. Its straightforward synthesis via Williamson etherification, combined with the dual functionality of its nitrile group and the stable, yet readily cleavable, benzyl ether, makes it an indispensable building block. Its demonstrated importance in the synthesis of marketed drugs like Ezetimibe and its role as a pharmacophore in neurological drug discovery underscore its continued relevance in the field.
References
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PubChem. (n.d.). 4-Benzyloxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 4-(Benzyloxy)benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl).
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McCabe, R. T., et al. (2013). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PLoS ONE, 8(11), e78643. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-(4-alkylphenoxy) benzylamines.
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- 1. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Benzyloxy)benzonitrile | CAS#:52805-36-4 | Chemsrc [chemsrc.com]
- 3. EP1922304A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]
- 4. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
